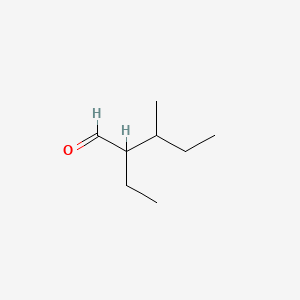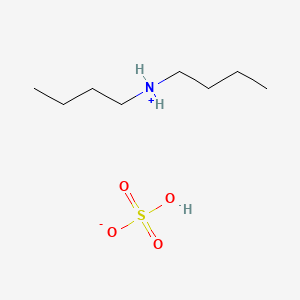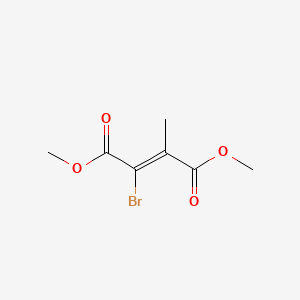
3-Methoxyphenyl o-acetylsalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyphenyl o-acetylsalicylate is an organic compound with the molecular formula C16H14O5 It is an ester derivative of acetylsalicylic acid (aspirin) and 3-methoxyphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl o-acetylsalicylate typically involves the esterification of acetylsalicylic acid with 3-methoxyphenol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Reactants: Acetylsalicylic acid and 3-methoxyphenol.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, industrial processes may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxyphenyl o-acetylsalicylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetylsalicylic acid and 3-methoxyphenol.
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nitrating agents like nitric acid; halogenating agents like bromine or chlorine.
Major Products
Hydrolysis: Acetylsalicylic acid and 3-methoxyphenol.
Oxidation: Quinone derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Methoxyphenyl o-acetylsalicylate has several applications in scientific research:
Pharmaceuticals: As a derivative of acetylsalicylic acid, it may have potential as an anti-inflammatory or analgesic agent.
Chemical Research: Used as a model compound for studying esterification reactions and the behavior of ester bonds under various conditions.
Biological Studies: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industrial Applications: Potential use in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Methoxyphenyl o-acetylsalicylate is likely similar to that of acetylsalicylic acid. It may inhibit the cyclooxygenase (COX) enzymes, leading to a reduction in the production of prostaglandins and thromboxanes. This inhibition results in anti-inflammatory, analgesic, and antipyretic effects. The methoxy group may also influence the compound’s pharmacokinetics and pharmacodynamics, potentially altering its absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylsalicylic Acid (Aspirin): The parent compound, widely used as an analgesic and anti-inflammatory agent.
3-Methoxyphenol: A phenolic compound with antioxidant properties.
Salicylic Acid: A precursor to acetylsalicylic acid, used in skincare products for its exfoliating properties.
Uniqueness
3-Methoxyphenyl o-acetylsalicylate combines the properties of acetylsalicylic acid and 3-methoxyphenol, potentially offering unique pharmacological effects. The presence of the methoxy group may enhance its stability and modify its biological activity compared to acetylsalicylic acid alone.
Eigenschaften
CAS-Nummer |
94159-26-9 |
|---|---|
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
(3-methoxyphenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-11(17)20-15-9-4-3-8-14(15)16(18)21-13-7-5-6-12(10-13)19-2/h3-10H,1-2H3 |
InChI-Schlüssel |
NEPVYKZQDZUSFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)









